Bis(2-bromoethyl)(diphenyl)silane

Description

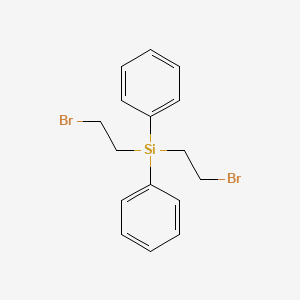

Bis(2-bromoethyl)(diphenyl)silane is an organosilicon compound characterized by a central silicon atom bonded to two diphenyl groups and two 2-bromoethyl substituents. The presence of bromoethyl groups confers high reactivity, enabling applications in further functionalization for hybrid materials or optoelectronic devices .

Properties

CAS No. |

82587-23-3 |

|---|---|

Molecular Formula |

C16H18Br2Si |

Molecular Weight |

398.21 g/mol |

IUPAC Name |

bis(2-bromoethyl)-diphenylsilane |

InChI |

InChI=1S/C16H18Br2Si/c17-11-13-19(14-12-18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

WOYFMVGJLBYQLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCBr)(CCBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-bromoethyl)(diphenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or tetrahydrofuran (THF). The general reaction scheme is as follows:

(C6H5)2SiH2+2BrCH2CH2OH→(C6H5)2Si(CH2CH2Br)2+2H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-bromoethyl)(diphenyl)silane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrosilylation: The silicon-hydrogen bond in this compound can undergo hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst, leading to the formation of new carbon-silicon bonds.

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are conducted under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed, and the reactions are usually performed in aqueous or organic solvents.

Major Products Formed

Nucleophilic Substitution: The major products are substituted silanes with various functional groups replacing the bromine atoms.

Hydrosilylation: The products are organosilicon compounds with new carbon-silicon bonds.

Oxidation: The products include silanols and siloxanes, depending on the extent of oxidation.

Scientific Research Applications

Bis(2-bromoethyl)(diphenyl)silane has several scientific research applications, including:

Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.

Material Science: The compound is utilized in the preparation of silicon-based materials, including polymers and coatings, due to its ability to form stable silicon-carbon bonds.

Medicinal Chemistry: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Catalysis: The compound is employed as a ligand or catalyst in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of Bis(2-bromoethyl)(diphenyl)silane in chemical reactions involves the reactivity of the bromoethyl groups and the silicon atom. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition to alkenes or alkynes, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or substrate.

Comparison with Similar Compounds

Dichlorodiphenylsilane (CAS 80-10-4)

- Structure : Silicon bonded to two phenyl groups and two chlorine atoms.

- Molecular Formula : C₁₂H₁₀Cl₂Si .

- Applications : Widely used as a precursor in silicone polymer synthesis and crosslinking agents .

- Reactivity : Chlorine atoms are less electronegative than bromine, making dichlorodiphenylsilane less reactive in nucleophilic substitutions compared to bromoethyl analogs.

- Key Difference : Bromoethyl groups in Bis(2-bromoethyl)(diphenyl)silane enable alkylation and coupling reactions, whereas chlorine in dichlorodiphenylsilane favors hydrolysis and condensation .

Bis(trimethylsilyl)benzene Derivatives

- Structure : Benzene rings substituted with trimethylsilyl groups.

- Applications : Demonstrated antimicrobial and anticancer properties due to silyl group interactions with biological targets .

- Reactivity : Trimethylsilyl groups are stable and inert under physiological conditions, contrasting with the labile bromoethyl groups in this compound, which allow post-synthetic modifications .

Phosphorus-Based Flame Retardants (e.g., Resorcinol Bis(diphenyl phosphate))

[(2-Bromophenyl)methyl]trimethylsilane

- Structure : Trimethylsilane bonded to a 2-bromophenylmethyl group.

- Molecular Formula : C₁₀H₁₅BrSi .

- Applications: Intermediate in organometallic synthesis.

- Reactivity : Bromine on the aromatic ring directs electrophilic substitution, whereas bromoethyl groups in this compound favor aliphatic nucleophilic reactions .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Substituents | Key Applications | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₁₆H₁₆Br₂Si | Diphenyl, 2-bromoethyl | Hybrid materials, optoelectronics | High (Br enables alkylation) |

| Dichlorodiphenylsilane | C₁₂H₁₀Cl₂Si | Diphenyl, Cl | Silicone precursors | Moderate (Cl less reactive) |

| Bis(trimethylsilyl)benzene | C₁₂H₂₂Si₂ | Trimethylsilyl | Pharmaceuticals, antimicrobials | Low (stable silyl groups) |

| Resorcinol bis(diphenyl phosphate) | C₃₀H₂₄O₈P₂ | Aromatic phosphate | Flame retardants | Moderate (thermal stability) |

Research Findings and Functionalization Potential

- Bromoethyl Groups: The 2-bromoethyl substituents in this compound facilitate nucleophilic displacement reactions, enabling grafting onto polymers or nanoparticles .

- Steric Effects : Diphenyl groups may hinder reactions at the silicon center, as observed in sterically crowded POSS molecules, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.